6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
“6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the empirical formula C6H4BrN3S . It is a derivative of the triazolopyridine family .
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyridine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The compound has been evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, structure, formula, and molecular weight . The compound has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Synthesis and Characterization
Efficient Synthesis : The compound, along with its derivatives, has been synthesized efficiently using oxidative cyclization methods. Such synthesis often employs chlorinated agents under mild conditions, leading to well-characterized compounds using various techniques like NMR, FTIR, MS, and X-ray diffraction. These synthesis approaches are significant for creating compounds with potential pharmaceutical applications (El-Kurdi et al., 2021).
Microwave Irradiation Method : Another synthesis method involves microwave irradiation, showcasing a facile and rapid approach to create a series of substituted 6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines. This method emphasizes the chemical versatility and adaptability of the compound in varied synthesis environments (Yang et al., 2015).
Biological and Chemical Properties
Herbicidal Activity : Certain derivatives of this compound have exhibited excellent herbicidal activity, demonstrating its potential utility in agricultural applications. This showcases the compound's broader applicability beyond pharmaceuticals, extending to plant ecosystem health and management (Moran, 2003).
Antibacterial and Antifungal Properties : Some synthesized derivatives of this compound have shown weak antifungal activity. This suggests potential for further exploration in the realm of antimicrobial applications, though the effectiveness may vary (Yang et al., 2015).
Applications in Medicinal Chemistry
Diverse Biological Activities : Derivatives of this compound have a range of biological activities, such as antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, and antiallergic properties. This diversity indicates the compound's potential as a versatile player in medicinal chemistry (Gandikota et al., 2017).
Neurological and Psychiatric Applications : Its impact on glutamate suggests potential applications in treating neurological and psychiatric disorders, which often associate with glutamate dysfunction (Gandikota et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds in the triazolopyridine family have been reported to exhibit a wide range of biological activities, including antibacterial , antifungal , and anticancer effects.
Mode of Action
It’s worth noting that triazolopyridines, in general, have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds in the triazolopyridine family have been reported to inhibit mitogen-activated protein (map) kinases , which play a crucial role in regulating cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis.
Result of Action
Related compounds in the triazolopyridine family have been reported to exhibit antibacterial , antifungal , and anticancer activities.
Properties
IUPAC Name |
6-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-5-12-13-6(7(9,10)11)14(5)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYNJBWDDYHXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728836 | |
Record name | 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1166819-53-9 | |
Record name | 6-Bromo-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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